AZD6088 was developed by AstraZeneca and is classified as a synthetic organic compound. It falls under the category of muscarinic receptor agonists, specifically targeting the M1 subtype of the muscarinic acetylcholine receptors. The M1 receptor is a G protein-coupled receptor that plays a crucial role in mediating various central nervous system functions.
The synthesis of AZD6088 involves several key steps, primarily utilizing palladium-catalyzed cross-coupling reactions. The compound is synthesized from readily available precursors through methods such as:
The technical details of the synthesis include careful control of reaction conditions to ensure high yields and purity of the final product, typically exceeding 99% radiochemical purity in radiolabeled forms .
AZD6088 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity and selectivity for the M1 receptor. Its structural formula can be represented as follows:
The compound features a bipiperidine backbone, which is crucial for its interaction with the M1 receptor. The three-dimensional conformation of AZD6088 allows it to fit into the receptor's binding site effectively, facilitating its agonistic action.
AZD6088 participates in various chemical reactions that are critical for its pharmacological activity:
The precise nature of these reactions can be studied using techniques such as liquid chromatography-mass spectrometry (LC-MS) to track metabolites and assess bioavailability .
AZD6088 exerts its effects primarily through activation of the M1 muscarinic acetylcholine receptor. Upon binding to this receptor, AZD6088 induces conformational changes that activate downstream signaling pathways involving G proteins. This activation leads to increased intracellular calcium levels and enhanced neurotransmitter release, particularly acetylcholine, which is vital for cognitive processes.
Key data points regarding its mechanism include:
AZD6088 exhibits several notable physical and chemical properties:
These properties are critical in determining the drug's bioavailability and therapeutic efficacy .
AZD6088 has significant potential applications in scientific research and clinical settings:
AZD6088 emerged from AstraZeneca's dedicated neuroscience drug discovery programs in the early 21st century, representing a strategic investment in targeted muscarinic receptor modulation. As a synthetic small molecule (MW: 392.28 g/mol), its chemical identity was established as ethnyl (3-endo)-3-(3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride [4] [5]. The compound's discovery followed systematic structure-activity relationship (SAR) studies focused on azabicyclic scaffolds – an approach informed by earlier muscarinic ligands like arecoline and quinuclidine derivatives that demonstrated CNS penetration but lacked subtype selectivity [1]. AZD6088 was specifically engineered to overcome the historical limitations of orthosteric agonists by incorporating structural features enabling M1 receptor preference, including a bridged nitrogen system and carboxylate ester group that conferred optimal binding pocket interactions while maintaining drug-like properties (XLogP: 2.17; TPSA: 65.12 Ų) [4] [9].
Table 1: Key Chemical Identifiers of AZD6088
Property | Identifier |
---|---|
Canonical SMILES | CCOC(=O)N1CCC(CC1)(C)N1CCC(CC1)N1C(=O)NC2C1CCCC2 |
Isomeric SMILES | CCOC(=O)N1CCC(CC1)(C)N1CCC(CC1)N1C(=O)N[C@@H]2[C@@H]1CCCC2 |
InChI | InChI=1S/C21H36N4O3/c1-3-28-20(27)23-14-10-21(2,11-15-23)24-12-8-16(9-13-24)25-18-7-5-4-6-17(18)22-19(25)26/h16-18H,3-15H2,1-2H3,(H,22,26)/t17-,18-/m0/s1 |
InChI Key | IVJDEIANCSDDAO-ROUUACIJSA-N |
Molecular Formula | C₂₁H₃₆N₄O₃ |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 5 |
Preclinical development progressed to Phase I clinical trials (NCT identifier not disclosed) by 2009, with studies confirming its oral bioavailability and pharmacokinetic profile in healthy volunteers [5]. Despite promising mechanistic foundations, AstraZeneca discontinued development prior to Phase II, though the compound remains cataloged in pharmacological databases (GtoPdb Ligand ID: 7822) as a reference selective M1 partial agonist [4].
AZD6088 exemplified a transformative approach to muscarinic pharmacology by achieving unprecedented M1 subtype selectivity – a feat historically hampered by >90% sequence homology in orthosteric binding sites across M1-M5 receptors [1] [8]. Traditional muscarinic agonists (e.g., xanomeline) demonstrated clinical efficacy in Alzheimer's and schizophrenia but exhibited dose-limiting peripheral side effects mediated by M2 (bradycardia) and M3 (salivation, gastrointestinal hypermotility) receptor activation [1] [7]. Computational analyses revealed that AZD6088's conformationally constrained azabicyclic structure and hydrogen-bonding motifs facilitated preferential engagement with non-conserved extracellular loop residues of M1 receptors, reducing off-target binding [4] [9].
This selectivity translated to functional advantages in neurological models. Unlike non-selective agonists, AZD6088 activated M1-coupled Gq/11 signaling pathways – enhancing hippocampal long-term potentiation and cortical acetylcholine release – without activating Gi/o-coupled M2/M4 pathways or Gq-coupled M3 receptors governing peripheral smooth muscle contraction [1] [8]. The compound's emergence coincided with crystallographic breakthroughs (e.g., M1 receptor structures solved in 2016) that mapped allosteric binding pockets, enabling rational design of next-generation compounds exploiting topological differences beyond the orthosteric site [1] [10]. AZD6088 thus provided pharmacological proof-of-concept that functional M1 selectivity was achievable, catalysing development of structurally distinct agents like HTL0018318 (partial agonist) and positive allosteric modulators targeting the same receptor [3] [8].
Table 2: Comparative M1-Targeting Agents in Development
Compound | Developer | Mechanism | Structural Class | Clinical Status |
---|---|---|---|---|
AZD6088 | AstraZeneca | M1 Partial Agonist | Azabicyclic carboxylate | Phase I (Inactive) |
Xanomeline* | Lilly/Karuna | M1/M4 Agonist | Thiadiazolyl derivative | Approved (Schizophrenia) |
HTL0018318 | Sosei Heptares | M1 Partial Agonist | Diazaspirodecanone | Phase I |
GSK1034702 | GSK | M1 Bitopic Agonist | Not disclosed | Terminated (Phase I) |
* Included as benchmark; non-selective but clinically validated
The partial agonist profile of AZD6088 (intrinsic activity ~50-70% of acetylcholine) conferred critical theoretical advantages over full agonists for CNS applications. Quantitative systems pharmacology models suggest partial agonists maintain receptor signaling within physiological ranges, reducing risks of receptor desensitization and excessive excitotoxicity observed with full agonists like xanomeline at high doses [1] [3]. This "activity modulation" rather than "maximal activation" aligned with the nuanced role of M1 receptors in cognition – where either insufficient or excessive activation impairs memory consolidation and synaptic plasticity [8] [9].
Molecular dynamics simulations of AZD6088-bound M1 receptors revealed distinct stabilization of intermediate receptor conformations. Unlike full agonists that fully collapse the orthosteric binding pocket, AZD6088 formed a balanced hydrogen-bond network with Asn382 (TM6) and Tyr404 (TM7) while leaving TM3/TM5 distances intermediate between inactive and active states [9]. This translated to submaximal Gq activation while still promoting β-arrestin recruitment – a signaling bias potentially beneficial for sustained cognitive effects without excessive calcium mobilization [1] [8].
The compound's physicochemical profile (cLogP ~2.2; 1 H-bond donor) exemplified optimal CNS penetrance principles, addressing earlier failures of quaternary ammonium muscarinic agonists. QSAR analyses confirmed that molecular volumes between 350-450 ų (AZD6088: 392 ų) maximized M1 binding affinity among azabicyclic agonists by allowing deep orthosteric site access while avoiding steric clashes with allosteric subpockets [9]. Subsequent M1 partial agonists have emulated this "Goldilocks volume" principle, underscoring AZD6088's role in defining optimal steric parameters for receptor engagement.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7